molecular formula C19H13BrFN5O2 B2568231 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide CAS No. 1326858-24-5

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide

Cat. No. B2568231
CAS RN: 1326858-24-5
M. Wt: 442.248
InChI Key: JLIRKLDLWPTSFH-UHFFFAOYSA-N
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Description

The compound “2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide” is a heterocyclic chemical compound . It has a nitrogen-based hetero-aromatic ring structure . The molecular formula of this compound is C22H20BrN5O2 .


Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of carbon, hydrogen, nitrogen, oxygen, bromine, and fluorine atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Biological Significance of Triazines

  • Triazines are a class of heterocyclic compounds with three isomeric forms, known for their wide range of biological activities. These include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The structural diversity of triazines allows for their application in medicinal chemistry, with many derivatives synthesized and evaluated for pharmacological use. The therapeutic potential of triazine analogs has been extensively explored, indicating their importance as core moieties in drug development (Verma, Sinha, & Bansal, 2019).

Synthesis and Application of Acetamide Derivatives

  • The review of acetamide and its derivatives highlights their commercial importance and the significant body of research generated over the years, contributing to our understanding of their biological effects. These compounds continue to be relevant in various fields, including environmental toxicology, reflecting their widespread use and the evolving landscape of their applications (Kennedy, 2001).

Chemical Reactivities and Biological Activities

  • Research on 1,2,4-triazine derivatives, a closely related chemical class, has demonstrated their broad biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. These findings underscore the versatility of triazine compounds in drug design and their potential in generating new therapeutic agents. The structural flexibility of triazines enables the synthesis of compounds with targeted biological activities, making them valuable scaffolds in pharmaceutical research (Dar & Shamsuzzaman, 2015).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be done to determine its safety and potential uses in various fields, such as medicine or materials science .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzoyl chloride with 5-amino-3-(3-fluorophenyl)-1H-pyrazole to form 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide.", "Starting Materials": [ "4-bromobenzoyl chloride", "5-amino-3-(3-fluorophenyl)-1H-pyrazole", "Triethylamine", "Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve 5-amino-3-(3-fluorophenyl)-1H-pyrazole in dimethylformamide.", "Step 2: Add triethylamine to the solution and stir for 10 minutes.", "Step 3: Slowly add 4-bromobenzoyl chloride to the solution and stir for 2 hours.", "Step 4: Add chloroform to the solution and wash with sodium bicarbonate solution.", "Step 5: Dry the organic layer with sodium sulfate and evaporate the solvent.", "Step 6: Purify the compound by column chromatography using a mixture of chloroform and methanol as the eluent.", "Step 7: Recrystallize the compound from water to obtain the final product." ] }

CAS RN

1326858-24-5

Product Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide

Molecular Formula

C19H13BrFN5O2

Molecular Weight

442.248

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C19H13BrFN5O2/c20-13-6-4-12(5-7-13)16-9-17-19(28)25(22-11-26(17)24-16)10-18(27)23-15-3-1-2-14(21)8-15/h1-9,11H,10H2,(H,23,27)

InChI Key

JLIRKLDLWPTSFH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br

solubility

not available

Origin of Product

United States

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